molecular formula C21H27N3O4S B2863854 N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide CAS No. 690245-62-6

N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide

Cat. No.: B2863854
CAS No.: 690245-62-6
M. Wt: 417.52
InChI Key: OQNLSOFIADOABL-UHFFFAOYSA-N
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Description

“N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide” is a chemical compound. While there is limited information available specifically on this compound, it is related to a class of compounds that have been studied for their anti-tubercular activity . These compounds were designed and synthesized as part of efforts to find potent anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the use of 1-ethylpiperazine . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Cytotoxic Agents in Cancer Research

Research on novel N-arylpyrazole derivatives bearing the sulfonamide moiety has shown that these compounds exhibit promising cytotoxicity against various human tumor cell lines. For instance, certain derivatives have been tested in vitro for their cytotoxic activity against MCF-7, Hela, and A549 cell lines, showing low IC50 values and highlighting the potential of these compounds in cancer therapy (Duan et al., 2016).

Photodynamic Therapy for Cancer

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have been reported. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

Novel amide derivatives of branched aliphatic carboxylic acids with 4-aminobenzenesulfonamide have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds have shown promising results in rat models, suggesting their potential development as new antiepileptic drugs (Hen et al., 2010).

Environmental Applications

Activated carbon derived from waste rubber tires has been investigated for its efficiency in removing pesticides from wastewater. This approach utilizes chemical and thermal treatment to enhance adsorption capabilities, demonstrating the potential for cost-effective environmental remediation solutions (Gupta et al., 2011).

Properties

IUPAC Name

N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-23-11-13-24(14-12-23)21(25)18-9-7-17(8-10-18)16-22-29(26,27)20-6-4-5-19(15-20)28-2/h4-10,15,22H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNLSOFIADOABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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